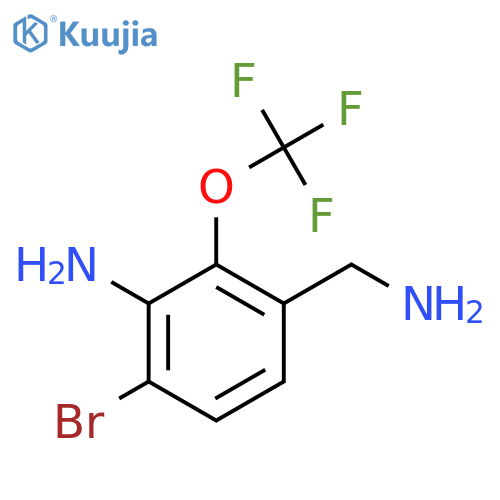

Cas no 1805553-27-8 (3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine)

1805553-27-8 structure

商品名:3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine

CAS番号:1805553-27-8

MF:C8H8BrF3N2O

メガワット:285.061131477356

CID:4792591

3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine

-

- インチ: 1S/C8H8BrF3N2O/c9-5-2-1-4(3-13)7(6(5)14)15-8(10,11)12/h1-2H,3,13-14H2

- InChIKey: HLZUROIUNUERDL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CN)=C(C=1N)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 61.3

3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017765-1g |

3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine |

1805553-27-8 | 97% | 1g |

1,445.30 USD | 2021-05-31 |

3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

1805553-27-8 (3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine) 関連製品

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量